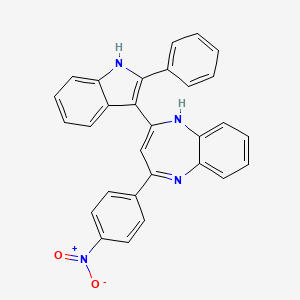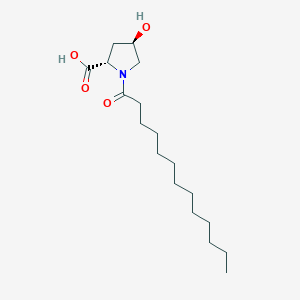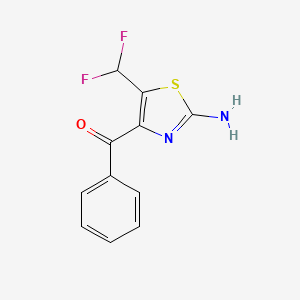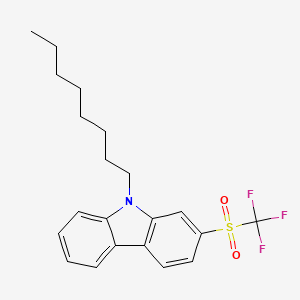![molecular formula C8H6N2O2 B15160711 1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole CAS No. 830357-28-3](/img/structure/B15160711.png)
1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole is a complex heterocyclic compound that features a unique fusion of cyclopentane, dioxin, and imidazole rings
Preparation Methods
The synthesis of 1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the imidazole ring, followed by the introduction of the dioxin and cyclopentane moieties. Common reagents used in these reactions include glyoxal, ammonia, and various catalysts to facilitate the cyclization processes. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Addition: Addition reactions with electrophiles or nucleophiles can modify the double bonds within the imidazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a diverse array of derivatives with varying properties .
Scientific Research Applications
1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism by which 1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole can be compared with other similar compounds, such as:
Imidazole: A simpler structure with broad applications in pharmaceuticals and agriculture.
Cyclopentadiene: Known for its use in the synthesis of metallocenes and other organometallic compounds.
Dioxin: A class of compounds with significant environmental and toxicological relevance.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties not found in its individual components .
Properties
CAS No. |
830357-28-3 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2,8-dioxa-4,6-diazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),4,11-tetraene |
InChI |
InChI=1S/C8H6N2O2/c1-2-5-6(3-1)12-8-7(11-5)9-4-10-8/h1-2,4H,3H2,(H,9,10) |
InChI Key |
VQQZPXXJMHFOKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1OC3=C(O2)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B15160655.png)
![[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane]](/img/structure/B15160661.png)


![7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B15160700.png)
![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)
![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)

![2-methyl-6-[(Z)-prop-1-enyl]pyridine](/img/structure/B15160721.png)

![N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine](/img/structure/B15160727.png)

